Methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and yields.Molecular Structure Analysis
This involves determining the molecular geometry, bond lengths and angles, and electronic structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties. The compound’s reactivity, stability, and toxicity might also be studied.Scientific Research Applications
Polymer Science
Complexes of diphenylcarbamido-dicarboxybenzene and 1-methyl-2-pyrrolidinone have been explored in the context of polymer science. Brekner and Feger (1987) studied the decomplexation and imidization of diamic acid, a reaction related to polyimide precursor curing, which is critical for developing high-performance polymers (Brekner & Feger, 1987).
Organic Chemistry Synthesis
In organic synthesis, methyl phenylglyoxylate, aniline, and aromatic aldehydes were used by Clerici et al. (1995) to synthesize syn-β-amino-α-hydroxyesters, demonstrating the compound's utility in facilitating complex organic reactions (Clerici, Clerici, & Porta, 1995).
Radioactive Labeling
Duelfer and Gala (1991) developed a method for the synthesis of radiolabelled leukotriene inhibitor Sch 37224, using methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate as a key intermediate. This highlights its application in the preparation of radiopharmaceuticals (Duelfer & Gala, 1991).
Catalysis and Chemical Reactions
The compound has been explored in the context of catalysis, as illustrated by Mika et al. (2011), who investigated the cobalt-catalyzed hydromethoxycarbonylation of 1,3-butadiene, a reaction relevant to industrial chemical processes (Mika et al., 2011).
Anticorrosive Properties
Alam, Mobin, and Aslam (2016) investigated the anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite, demonstrating the compound's potential in corrosion protection applications (Alam, Mobin, & Aslam, 2016).
Drug Synthesis
In pharmaceutical research, the compound is used in the synthesis of novel drugs. Echevarria et al. (2004) synthesized 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters as potential anti-Leishmania drugs, demonstrating its applicability in medicinal chemistry (Echevarria et al., 2004).
Safety And Hazards
This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.
Future Directions
This involves predicting or proposing future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or new reactions that it could be used in.
properties
IUPAC Name |
methyl 4-hydroxy-1-(phenylcarbamoyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-19-12(17)11-7-10(16)8-15(11)13(18)14-9-5-3-2-4-6-9/h2-6,10-11,16H,7-8H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHLGFTZWUVELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)NC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(anilinocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.